Benzotrifluoride

Catalog No.
S563330
CAS No.
98-08-8
M.F
C7H5F3
M. Wt
146.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotrifluoride

CAS Number

98-08-8

Product Name

Benzotrifluoride

IUPAC Name

trifluoromethylbenzene

Molecular Formula

C7H5F3

Molecular Weight

146.11 g/mol

InChI

InChI=1S/C7H5F3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H

InChI Key

GETTZEONDQJALK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(F)(F)F

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
SOL IN ALL PROPORTIONS IN ETHANOL, BENZENE, ETHER, ACETONE
Miscible in n-heptane, carbon tetrachloride.
Water solubility = 451.5 mg/L at 25 °C

Synonyms

(Trifluoromethyl)benzene; α-Trifluorotoluene; (1,1’,1’’-Trifluoromethyl)benzene; (Trifluoromethyl)benzene; 1’,1’,1’-Trifluorotoluene; Benzenyl Fluoride; Benzotrifluoride; Benzylidyne Fluoride; NSC 8038; Oxsol 2000; Phenylfluoroform; Trifluoro(phenyl)

Canonical SMILES

C1=CC=C(C=C1)C(F)(F)F

The exact mass of the compound Benzotrifluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sol in all proportions in ethanol, benzene, ether, acetonemiscible in n-heptane, carbon tetrachloride.water solubility = 451.5 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8038. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. It belongs to the ontological category of fluorohydrocarbon in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Benzotrifluoride (α,α,α-trifluorotoluene) is a colorless liquid recognized for its high thermal and chemical stability, attributed to the strong carbon-fluorine bonds of its trifluoromethyl group. This structure imparts a unique combination of moderate polarity and a high boiling point relative to many common solvents, making it a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its primary procurement drivers are its role as a trifluoromethyl (-CF3) building block and its utility as a stable, less-toxic alternative to chlorinated solvents like dichloromethane in specific chemical processes.

Direct substitution of Benzotrifluoride with its non-fluorinated analog, toluene, or common chlorinated solvents like dichloromethane (DCM) is often unfeasible and leads to process failure. The strongly electron-withdrawing trifluoromethyl group fundamentally alters the molecule's electronic properties and reactivity compared to toluene's electron-donating methyl group, dictating different outcomes in aromatic substitution reactions. Furthermore, its polarity, characterized by a high dipole moment and moderate dielectric constant, is dissimilar to both the nonpolar toluene and the more polar DCM, critically affecting solubility, reaction kinetics, and catalyst performance. These distinct physicochemical characteristics mean that replacing Benzotrifluoride with a seemingly similar solvent can compromise reaction yield, selectivity, and overall process viability, making it a specifically selected material rather than a commodity solvent.

Differentiated Solvent Polarity Profile for Specialized Synthesis and Formulation

Benzotrifluoride possesses a significantly higher dipole moment than toluene, indicating greater polarity, yet has a dielectric constant comparable to dichloromethane. Specifically, Benzotrifluoride's dipole moment is 2.86 D, approximately 7.9 times higher than toluene's 0.36 D. Its dielectric constant of 9.18 is nearly identical to that of dichloromethane (9.08), but substantially higher than toluene's (2.4), defining a unique solvent environment that is moderately polar but less coordinating than many chlorinated solvents.

Evidence DimensionDipole Moment (Polarity)
Target Compound Data2.86 D
Comparator Or BaselineToluene: 0.36 D; Dichloromethane: 1.60 D
Quantified Difference~7.9x higher than Toluene
ConditionsStandard measurement conditions.

This specific polarity profile allows it to dissolve a different range of reagents and stabilize transition states that are inaccessible in toluene or DCM, directly impacting reaction feasibility and yield.

Expanded Electrochemical Stability Window for High-Voltage Applications

Benzotrifluoride exhibits a wide electrochemical stability window, making it a suitable solvent or co-solvent in high-voltage electrolyte formulations. The usable voltage range for distilled Benzotrifluoride with 0.1 M [NBu4][BF4] supporting electrolyte is reported as +2.0 V to -2.8 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. This represents a total window of 4.8 V. For comparison, the electrochemical stability window of common carbonate-based organic electrolytes is typically limited to around 4.2 V vs. Li+/Li. This enhanced stability is critical for developing next-generation lithium-ion batteries and other electrochemical devices that operate at higher potentials.

Evidence DimensionElectrochemical Stability Window (vs Fc/Fc+)
Target Compound Data4.8 V (+2.0 V to -2.8 V)
Comparator Or BaselineConventional carbonate electrolytes: Typically < 4.5 V
Quantified DifferenceWider stability window allows for use with higher voltage cathodes.
ConditionsDistilled Benzotrifluoride with 0.1 M [NBu4][BF4] on Pt or glassy carbon electrodes.

A wider electrochemical window permits the use of higher-energy electrode materials without solvent degradation, a key requirement for advancing battery technology.

Altered Regioselectivity in Synthesis due to Strong Electron-Withdrawing Nature

Unlike toluene, where the methyl group is an ortho-, para- director for electrophilic aromatic substitution, the trifluoromethyl group of Benzotrifluoride is a strong deactivating meta-director. The rate of electrophilic substitution reactions on Benzotrifluoride is significantly reduced compared to toluene. For example, nitration of Benzotrifluoride preferentially yields the meta-substituted product, whereas nitration of toluene yields ortho- and para-isomers. This controlled and altered reactivity is fundamental to its role as a precursor, enabling the synthesis of specific isomers of pharmaceuticals and agrochemicals that are not directly accessible from toluene-based routes.

Evidence DimensionDirecting Effect in Electrophilic Aromatic Substitution
Target Compound DataMeta-directing (deactivating)
Comparator Or BaselineToluene: Ortho-, Para-directing (activating)
Quantified DifferenceQualitatively opposite regioselectivity
ConditionsStandard electrophilic aromatic substitution (e.g., nitration, halogenation).

This predictable meta-directing effect is the primary reason for procuring Benzotrifluoride as a synthetic building block, as it ensures the correct isomer is formed in multi-step syntheses.

Superior Processability and Handling via Higher Boiling Point and Density

Benzotrifluoride offers distinct advantages in process design and material handling compared to common alternatives like dichloromethane (DCM). Its boiling point is 102-103 °C, significantly higher than DCM's ~40 °C. This reduces solvent loss through evaporation during reactions at elevated temperatures and simplifies handling under standard laboratory conditions. Furthermore, its density of ~1.19 g/mL at 20 °C facilitates efficient phase separations from aqueous layers (water density ~1.0 g/mL), a common downstream processing step where the lower density of toluene (0.87 g/mL) can be less advantageous.

Evidence DimensionBoiling Point
Target Compound Data102-103 °C
Comparator Or BaselineDichloromethane: ~40 °C; Toluene: ~111 °C
Quantified Difference62 °C higher than DCM, enabling higher reaction temperatures with less pressure buildup.
ConditionsAtmospheric pressure.

A higher boiling point allows for a broader range of reaction temperatures without specialized pressure equipment, improving process safety and reducing volatile emissions.

Precursor for Meta-Substituted Active Ingredients in Agrochemicals and Pharmaceuticals

When the synthetic route requires the introduction of a substituent at the meta-position relative to a trifluoromethyl group, Benzotrifluoride is the specified precursor. Its deactivating, meta-directing nature ensures high regioselectivity in electrophilic substitution reactions, which is critical for producing key intermediates for herbicides like Trifluralin and pharmaceuticals such as Fluometuron.

Solvent for High-Temperature Reactions Where Dichloromethane is Too Volatile

For organic reactions that require a moderately polar, non-coordinating solvent but need to be run at temperatures above 40 °C, Benzotrifluoride is a suitable replacement for dichloromethane. Its high boiling point (102 °C) minimizes solvent loss and avoids the need for pressurized reactors, improving process efficiency and safety in applications like certain Lewis-acid catalyzed reactions.

Co-Solvent in High-Voltage Electrolyte Formulations for Advanced Batteries

In the development of next-generation lithium-ion batteries, Benzotrifluoride can be used as a co-solvent or additive to create electrolytes capable of withstanding higher voltages. Its wide electrochemical stability window (4.8 V) prevents solvent decomposition at the cathode surface, enabling the use of high-energy electrode materials and improving the battery's overall performance and cycle life.

Physical Description

Benzotrifluoride appears as a clear colorless liquid with an aromatic odor. Flash point of 54°F. Vapors are heavier than air. Insoluble in water and slightly denser than water. May be toxic by inhalation.

Color/Form

WATER WHITE LIQUID

XLogP3

3

Boiling Point

208 to 210 °F at 760 mm Hg (NTP, 1992)
102.1 °C
103.46 °C

Flash Point

54 °F (NTP, 1992)
54 °F (12 °C) (CLOSED CUP)

Vapor Density

5.04 (NTP, 1992) (Relative to Air)
5.04 (AIR=1)

Density

1.1812 at 77 °F (NTP, 1992)
1.1886 @ 20 °C

LogP

3.01 (LogP)

Odor

AROMATIC ODOR

Melting Point

-20.4 °F (NTP, 1992)
-29.1 °C
-29.05 °C

UNII

49R6421K89

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

11 mm Hg at 32 °F (NTP, 1992)
38.83 mmHg
38.83 mm Hg at 25 °C

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Other CAS

98-08-8

Wikipedia

Benzotrifluoride

Drug Warnings

Food and Environmental Agents: Effect on Breast-Feeding: Reported Sign or Symptom in Infant or Effect on Lactation: Fluorides: None. /from Table 7/

Biological Half Life

0.33 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

PREPARED BY ACTION OF HYDROGEN FLUORIDE ON BENZOTRICHLORIDE
...BY ACTION OF ANTIMONY TRIFLUORIDE ON BENZOTRICHLORIDE

General Manufacturing Information

Benzene, (trifluoromethyl)-: ACTIVE

Storage Conditions

Store in a cool, dry, well-ventilated location. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet. Separate from oxidizing materials.
...ACID & ACID FUME SENSITIVE MATERIALS...ARE MATERIALS WHICH REACT WITH ACID & ACID FUMES TO EVOLVE HEAT, HYDROGEN, & FLAMMABLE &/OR EXPLOSIVE GASES...THEREFORE...ACIDS SHOULD NOT BE STORED...CLOSE...TO /BENZOTRIFLUORIDE/.

Dates

Last modified: 08-15-2023

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